
N-phenyladamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyladamantane-1-carboxamide (also known as 1-Adamantylcarboxamide) is a synthetic compound that belongs to the adamantane family. It has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
作用机制
The mechanism of action of N-phenyladamantane-1-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-phenyladamantane-1-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to improve cognitive function, reduce oxidative stress, and increase neurotrophic factors in the brain. It has also been shown to have anti-inflammatory effects and to reduce the accumulation of beta-amyloid plaques in the brain, which are hallmark features of Alzheimer's disease.
实验室实验的优点和局限性
N-phenyladamantane-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, has high purity, and is stable under normal laboratory conditions. However, it has limited solubility in water, which may affect its bioavailability and limit its use in certain experiments. It is also important to note that the effects of N-phenyladamantane-1-carboxamide may vary depending on the dosage, route of administration, and experimental conditions.
未来方向
There are several future directions for the research of N-phenyladamantane-1-carboxamide. In medicinal chemistry, further studies are needed to optimize its pharmacological properties and to evaluate its safety and efficacy in clinical trials. In neuroscience, it can be used to investigate the molecular mechanisms underlying various neurological disorders. In material science, it can be explored as a building block for designing new materials with unique properties. Overall, N-phenyladamantane-1-carboxamide has the potential to contribute significantly to various scientific fields and to advance our understanding of the complex biological systems.
科学研究应用
N-phenyladamantane-1-carboxamide has shown promising results in various scientific research applications. In medicinal chemistry, it has been explored as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, it has been used as a tool to study the interaction between ligands and receptors in the brain. In material science, it has been investigated as a potential building block for designing new materials with unique properties.
属性
产品名称 |
N-phenyladamantane-1-carboxamide |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC 名称 |
N-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C17H21NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |
InChI 键 |
ZZPUAFLZMYOTPH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)


![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
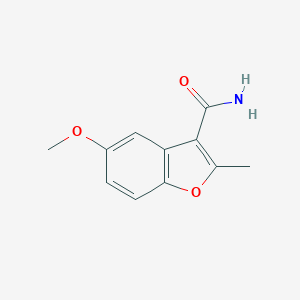
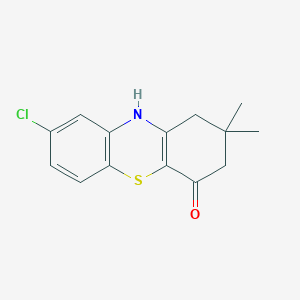
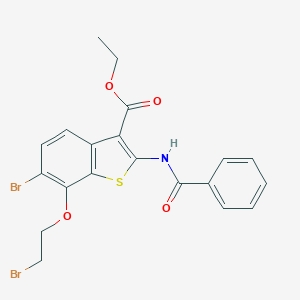
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)
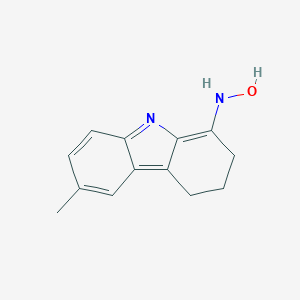
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
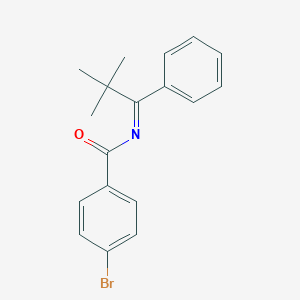
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)